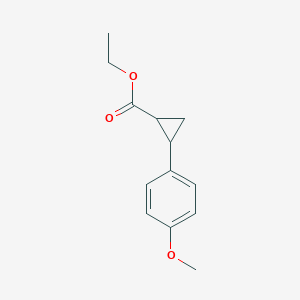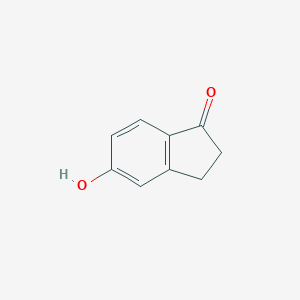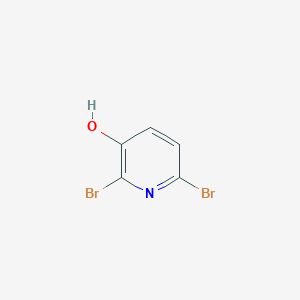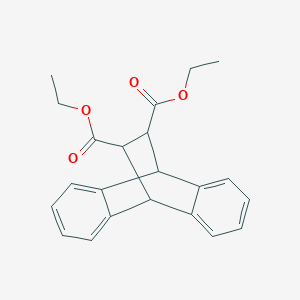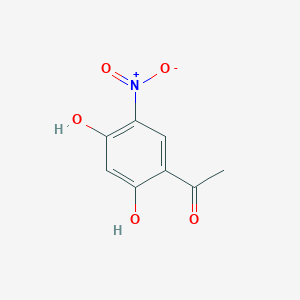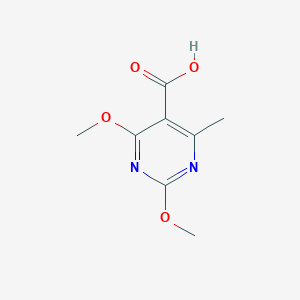
2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H10N2O4 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethoxy-6-methylpyrimidine with a carboxylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different functionalized pyrimidine compounds.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: It is used in the production of agrochemicals and materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The pathways involved can include inhibition of nucleic acid synthesis, disruption of metabolic processes, and interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxypyrimidine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
6-Methylpyrimidine-5-carboxylic acid: Does not have the methoxy groups, which can affect its solubility and reactivity.
2,4-Dimethoxy-5-carboxypyrimidine: Similar structure but without the methyl group, leading to different steric and electronic properties.
Uniqueness
2,4-Dimethoxy-6-methylpyrimidine-5-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound in various applications.
Properties
IUPAC Name |
2,4-dimethoxy-6-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4-5(7(11)12)6(13-2)10-8(9-4)14-3/h1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQIUKDXAOQLDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
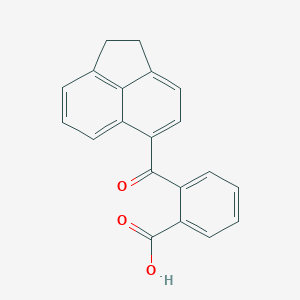


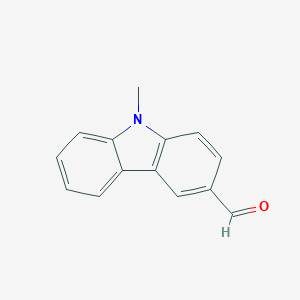
![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B188529.png)


![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)
